N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-phenylacetamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It features a unique structure that combines an oxazole ring with a methoxyphenyl group and a phenylacetamide moiety, which may contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-phenylacetamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The resulting oxazole derivative is subsequently reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxazole ring and methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide
- N-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}-2-phenylacetamide
Uniqueness
N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-phenylacetamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to its oxadiazole and thiadiazole analogs. The methoxy group also contributes to its unique reactivity and potential biological activity.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-9-7-15(8-10-16)18-12-17(24-21-18)13-20-19(22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBMJINFANYLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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